molecular formula C8H6F3NO4S B1301134 4-Methylsulfonyl-3-nitrobenzotrifluoride CAS No. 364-48-7

4-Methylsulfonyl-3-nitrobenzotrifluoride

Cat. No.: B1301134
CAS No.: 364-48-7
M. Wt: 269.2 g/mol
InChI Key: HPHXDCJMSQGRDM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Methylsulfonyl-3-nitrobenzotrifluoride typically involves the nitration of 4-methylsulfonylbenzotrifluoride. The reaction conditions for this process include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective nitration of the benzene ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired product .

Chemical Reactions Analysis

4-Methylsulfonyl-3-nitrobenzotrifluoride undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methylsulfonyl-3-nitrobenzotrifluoride depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, interacting with the active sites and altering their activity. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

4-Methylsulfonyl-3-nitrobenzotrifluoride can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its functional groups and their influence on its chemical behavior and applications.

Properties

IUPAC Name

1-methylsulfonyl-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO4S/c1-17(15,16)7-3-2-5(8(9,10)11)4-6(7)12(13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHXDCJMSQGRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201213325
Record name 1-(Methylsulfonyl)-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364-48-7
Record name 1-(Methylsulfonyl)-2-nitro-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methylsulfonyl)-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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